Sotrastaurin

Übersicht

Beschreibung

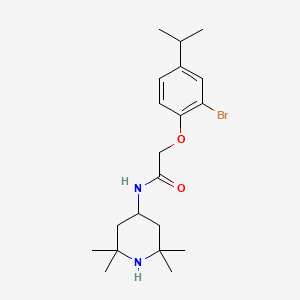

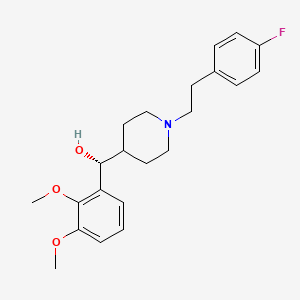

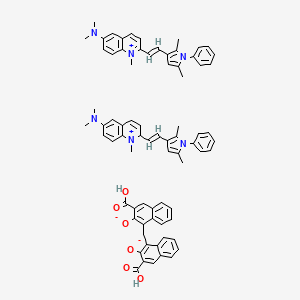

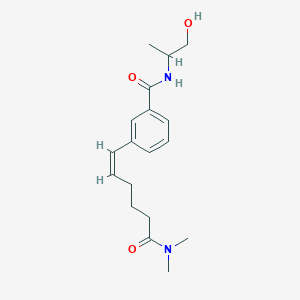

Sotrastaurin is a potent and selective inhibitor of protein kinase C . It is a member of the class of maleimides that is maleimide which is substituted at position 3 by an indol-3-yl group and at position 4 by a quinazolin-4-yl group . It has been used in trials studying the basic science and treatment of Uveal Melanoma, Richter Syndrome, Prolymphocytic Leukemia, Recurrent Mantle Cell Lymphoma, and Recurrent Small Lymphocytic Lymphoma, among others .

Molecular Structure Analysis

This compound has a molecular formula of C25H22N6O2 and a molecular weight of 438.5 g/mol . It is a N-alkylpiperazine, a N-arylpiperazine, a member of indoles, a member of quinazolines, and a member of maleimides .

Chemical Reactions Analysis

This compound inhibits both T- and B-cell activations via PKC theta and beta isozymes, respectively . Both PKCs are important in the activation of nuclear factor-kappaB (NF-kB) . Inhibition of PKC beta in B-cells results in prevention of NF-kB-mediated signaling and downregulation of NF-kB target genes .

In Vivo

Sotrastaurin has been studied for its potential to treat a variety of diseases, including cancer, diabetes, and inflammatory diseases. In vivo studies have shown that this compound is able to inhibit the growth of tumors in mouse models of pancreatic and breast cancer. In addition, this compound has been shown to reduce inflammation in mouse models of colitis and to reduce the progression of diabetes in mouse models of type 1 diabetes.

In Vitro

In vitro studies have shown that sotrastaurin is able to inhibit the growth of a variety of cancer cell lines, including those of breast, pancreatic, and colon cancer. In addition, this compound has been shown to reduce inflammation in a variety of cell lines, including those of macrophages and T cells. Finally, this compound has been shown to reduce the progression of diabetes in a variety of cell lines, including those of pancreatic islets and adipocytes.

Wirkmechanismus

Target of Action

Sotrastaurin, also known as AEB071, is an investigational immunosuppressant that primarily targets Protein Kinase C (PKC) . PKC is a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues. It plays key roles in several signal transduction cascades .

Mode of Action

This compound selectively inhibits PKC, thereby blocking early T-cell activation . This inhibition occurs via a calcineurin-independent mechanism . By blocking the activation of T-cells, this compound prevents the immune response that leads to organ rejection in transplant patients .

Biochemical Pathways

The inhibition of PKC by this compound affects several downstream pathways. PKC is involved in multiple signaling pathways, including the NF-κB pathway . By inhibiting PKC, this compound can potentially affect the progression of diseases like cancer by regulating the infiltration of immunosuppressive cells .

Pharmacokinetics

This compound is primarily metabolized through CYP3A4 . It has one active metabolite, N-desmethyl-sotrastaurin, which is present at low blood concentrations (less than 5% of the parent exposure) . The elimination half-life of this compound averages 6 hours . The strong CYP3A4 inhibitor ketoconazole increased this compound’s area under the concentration-time curve (AUC) by 4.6-fold , indicating that the bioavailability of this compound can be significantly affected by other drugs that inhibit CYP3A4.

Result of Action

The inhibition of T-cell activation by this compound results in a reduction of the immune response, which is beneficial in preventing organ rejection in transplant patients . The clinical efficacy of this compound has been variable, with some studies showing higher rates of biopsy-proven acute rejection (bpar) compared to control treatments .

Action Environment

The action of this compound can be influenced by various environmental factors, including the presence of other drugs in the body. For instance, the co-administration of this compound with strong CYP3A4 inhibitors like ketoconazole can significantly increase the bioavailability of this compound . This suggests that the drug-drug interactions could play a crucial role in the efficacy and safety of this compound.

Biologische Aktivität

Sotrastaurin has been shown to have a variety of biological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and anti-angiogenic effects. In addition, this compound has been shown to modulate cell cycle progression, cell death, and signal transduction pathways.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound is able to inhibit the activity of several enzymes involved in cell growth, differentiation, and death, including PKC, Akt, and MAPK. In addition, this compound has been shown to reduce the expression of several pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. Finally, this compound has been shown to reduce the production of reactive oxygen species (ROS) and to modulate the activity of the endoplasmic reticulum stress response.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using sotrastaurin in laboratory experiments include its ability to inhibit the activity of several enzymes involved in cell growth, differentiation, and death, and its ability to reduce the expression of several pro-inflammatory cytokines. In addition, this compound is relatively easy to synthesize and is relatively non-toxic. The main limitation of using this compound in laboratory experiments is that its pharmacodynamics are not yet fully understood.

Zukünftige Richtungen

The potential future directions for sotrastaurin research include further studies of its pharmacodynamics, its potential to treat other diseases, and its potential to be used in combination with other drugs. In addition, further studies of its mechanism of action and its biochemical and physiological effects are needed. Finally, further studies of its safety and efficacy in clinical trials are needed in order to determine its potential for use in the treatment of human diseases.

Wissenschaftliche Forschungsanwendungen

Behandlung von metastasierendem Uvealmelanom

Sotrastaurin wurde in Studien zur Behandlung von metastasierendem Uvealmelanom eingesetzt . Es ist ein potenter, selektiver oraler Inhibitor sowohl der klassischen als auch der neuartigen Isoformen der Proteinkinase C (PKC). In einer Phase-Ib-Studie wurde this compound in Kombination mit Alpelisib, einem PI3Kα-Inhibitor, bei Patienten mit metastasierendem Uvealmelanom eingesetzt . Die Studie ergab jedoch keine Hinweise auf klinische Wirksamkeit .

Hemmung der RANKL-induzierten Knochenresorption

this compound wurde in vitro als Hemmstoff der RANKL-induzierten Osteoklastenbildung in dosis- und zeitabhängiger Weise gefunden . Es entfaltet seine antiosteoklastische Wirkung hauptsächlich in den frühen Stadien der RANKL-Stimulation, was auf hemmende Wirkungen auf die Fusion von Vorläuferzellen hindeutet . Es übt auch antiresorptive Wirkungen auf die knochenresorptive Funktion von reifen Osteoklasten aus .

Behandlung von Osteoarthritis (OA)

this compound wurde als Mittel zur Abschwächung osteochondraler Pathologien gefunden, die mit der Entwicklung von OA verbunden sind . In Tierstudien lindert this compound die osteochondralen Pathologien der subchondralen Knochenzerstörung sowie der Knorpeldegeneration nach DMM-induzierter OA signifikant .

Behandlung des Richter-Syndroms

this compound wurde in Studien zur Behandlung des Richter-Syndroms eingesetzt . Das Richter-Syndrom ist eine Komplikation der chronischen lymphatischen Leukämie (CLL), bei der sich die Krankheit in eine aggressive Form des Lymphoms verwandelt.

Behandlung der Prolymphozytenleukämie

this compound wurde in Studien zur Behandlung der Prolymphozytenleukämie eingesetzt . Die Prolymphozytenleukämie ist eine Art von Blutkrebs, der durch das Vorhandensein einer großen Anzahl von Prolymphozyten im Blut gekennzeichnet ist.

6. Behandlung des rezidivierenden Mantelzell-Lymphoms this compound wurde in Studien zur Behandlung des rezidivierenden Mantelzell-Lymphoms eingesetzt . Das Mantelzell-Lymphom ist eine seltene Form des Non-Hodgkin-Lymphoms.

7. Behandlung des rezidivierenden kleinzelligen lymphatischen Lymphoms this compound wurde in Studien zur Behandlung des rezidivierenden kleinzelligen lymphatischen Lymphoms eingesetzt . Das kleinzellige lymphatische Lymphom ist eine langsam wachsende Form des Non-Hodgkin-Lymphoms.

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N6O2/c1-30-10-12-31(13-11-30)25-27-19-9-5-3-7-16(19)22(28-25)21-20(23(32)29-24(21)33)17-14-26-18-8-4-2-6-15(17)18/h2-9,14,26H,10-13H2,1H3,(H,29,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAVGBZOFDPFGPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)C4=C(C(=O)NC4=O)C5=CNC6=CC=CC=C65 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70915192 | |

| Record name | 5-Hydroxy-4-(1H-indol-3-yl)-3-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70915192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

425637-18-9, 949935-06-2 | |

| Record name | Sotrastaurin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=425637-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sotrastaurin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0425637189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sotrastaurin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12369 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-Hydroxy-4-(1H-indol-3-yl)-3-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70915192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOTRASTAURIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I279E1NZ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

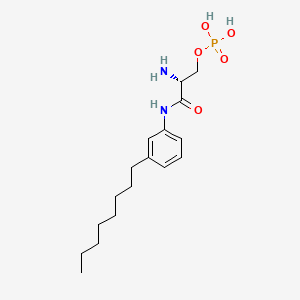

![[(3R)-3-amino-4-[(3-octylphenyl)amino]-4-oxobutyl]phosphonic acid](/img/structure/B1684043.png)

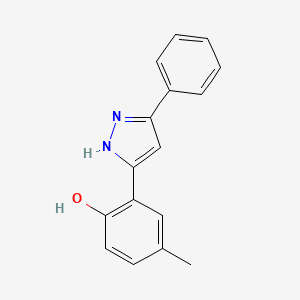

![7-[(4-tert-butylphenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B1684050.png)